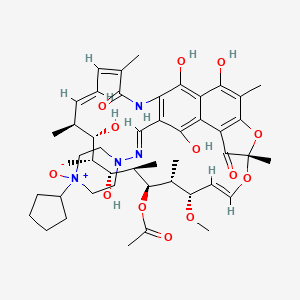
Rifapentine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifapentine N-Oxide is a derivative of rifapentine, an antibiotic used primarily in the treatment of tuberculosis. Rifapentine belongs to the rifamycin class of antibiotics and works by inhibiting DNA-dependent RNA polymerase in susceptible bacteria, thereby preventing the transcription of bacterial DNA into RNA and subsequent protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifapentine N-Oxide typically involves the oxidation of rifapentine. Common oxidizing agents used in this process include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the nitrogen atom in the piperazine ring of rifapentine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
Chemical Reactions Analysis
Types of Reactions
Rifapentine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to rifapentine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized derivatives of this compound.
Reduction: Rifapentine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Rifapentine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential antibacterial properties and its effects on bacterial RNA polymerase.
Medicine: Explored for its potential use in treating drug-resistant tuberculosis and other bacterial infections.
Industry: Used in the development of new antibiotics and as a reference standard in analytical chemistry .
Mechanism of Action
Rifapentine N-Oxide exerts its effects by inhibiting DNA-dependent RNA polymerase in susceptible bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, thereby blocking protein synthesis and ultimately leading to bacterial cell death. The molecular targets include the beta subunit of bacterial RNA polymerase, and the pathways involved are those related to bacterial transcription and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Used primarily in the treatment of Mycobacterium avium complex infections.
Rifalazil: Investigated for its potential use in treating various bacterial infections.
Uniqueness
Rifapentine N-Oxide is unique due to its specific oxidation state, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, rifapentine. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C47H64N4O13 |
|---|---|
Molecular Weight |
893.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-cyclopentyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H64N4O13/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-50-18-20-51(60,21-19-50)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,64-44)62-22-17-33(61-9)26(3)43(63-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23+/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1 |
InChI Key |
PEVPVBMMKTYZLR-GZAUEHORSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CC[N+](CC5)(C6CCCC6)[O-])/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CC[N+](CC5)(C6CCCC6)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















